molecular formula C20H21ClN4O2 B1525078 1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306606-15-4

1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B1525078
M. Wt: 384.9 g/mol
InChI Key: ORVRSFULJYYPSF-UHFFFAOYSA-N
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Description

1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tetrahydroisoquinoline derivatives has been a topic of interest due to their presence in biologically active molecules. One approach to synthesizing tetrahydroisoquinoline involves a novel acid-catalyzed rearrangement of 5-aryloxazolidines, demonstrating a formal [3+3] cycloaddition process (Moshkin & Sosnovskikh, 2013) here. Additionally, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlights the diverse chemical manipulations possible within this scaffold, presenting a diastereoselective reaction that yields compounds with potential pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006) here.

Biological and Pharmacological Research

Research on tetrahydroisoquinoline derivatives encompasses their evaluation as PPARγ agonists, where compounds such as (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated potent activity, suggesting their potential as diabetes drugs due to their ability to modulate plasma glucose and triglyceride levels (Azukizawa et al., 2008) here.

Antimicrobial Applications

The synthesis and evaluation of 1,2,3-triazoles containing the quinoline moiety for antimicrobial activity represent another area of application. These compounds, synthesized through a 1,3-dipolar cycloaddition reaction, showed significant activity against various bacterial and fungal strains, highlighting the role of the triazole ring and its substituents in antimicrobial efficacy (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010) here.

properties

IUPAC Name

1-(2-benzyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2.ClH/c1-14-19(20(25)26)21-22-24(14)18-9-5-8-16-13-23(11-10-17(16)18)12-15-6-3-2-4-7-15;/h2-9H,10-13H2,1H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVRSFULJYYPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=CC=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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